![molecular formula C5H2ClFIN B1432261 2-Chloro-4-fluoro-5-iodopyridine CAS No. 1370534-60-3](/img/structure/B1432261.png)
2-Chloro-4-fluoro-5-iodopyridine
Overview
Description
“2-Chloro-4-fluoro-5-iodopyridine” is a chemical compound with the molecular formula C5H2ClFIN . It has a molecular weight of 257.43 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-fluoro-5-iodopyridine” is 1S/C5H2ClFIN/c6-5-1-4 (8)3 (7)2-9-5/h1-2H
. The InChI key is CRLPRXQOSARJCF-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“2-Chloro-4-fluoro-5-iodopyridine” is a solid substance . It has a density of 2.1±0.1 g/cm³ . The boiling point is 250.8±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.8±3.0 kJ/mol . The index of refraction is 1.614 . The molar refractivity is 42.1±0.3 cm³ . The polar surface area is 13 Ų . The polarizability is 16.7±0.5 10^-24 cm³ .
Safety and Hazards
The safety information for “2-Chloro-4-fluoro-5-iodopyridine” indicates that it should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided . It should be kept in a dry, cool, and well-ventilated place . The container should be kept tightly closed . It should be protected from direct sunlight .
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 2-chloro-4-fluoro-5-iodopyridine, often interact with various biological targets due to the presence of reactive halogen atoms .
Mode of Action
The mode of action of 2-Chloro-4-fluoro-5-iodopyridine involves its interaction with its targets through its halogen atoms. The compound can act as both a nucleophile and an electrophile, thanks to its halogen atoms . This dual reactivity allows it to participate in a variety of chemical transformations.
Biochemical Pathways
It is known that fluoropyridines can influence various biological pathways due to their unique physical, chemical, and biological properties .
properties
IUPAC Name |
2-chloro-4-fluoro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYWSDTYVXMDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-iodopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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